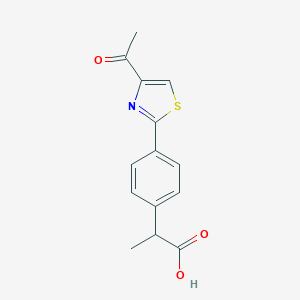
alpha-Methyl-4-(4-acetyl-2-thiazolyl)benzeneacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
alpha-Methyl-4-(4-acetyl-2-thiazolyl)benzeneacetic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an acetyl group attached to the thiazole ring and a phenylpropanoic acid moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-4-(4-acetyl-2-thiazolyl)benzeneacetic acid typically involves the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones, followed by hydrolysis of the esters . The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: alpha-Methyl-4-(4-acetyl-2-thiazolyl)benzeneacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
alpha-Methyl-4-(4-acetyl-2-thiazolyl)benzeneacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it useful in biological studies.
Medicine: Due to its anti-inflammatory properties, it is investigated for potential therapeutic applications in treating inflammatory diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as antimicrobial coatings
Mecanismo De Acción
The mechanism of action of alpha-Methyl-4-(4-acetyl-2-thiazolyl)benzeneacetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound can inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins . This inhibition is achieved through the binding of the compound to the active site of the enzyme, blocking its catalytic activity.
Comparación Con Compuestos Similares
2-[4-(Thiazol-2-yl)phenyl]propanoic acid: Lacks the acetyl group but shares the thiazole and phenylpropanoic acid moieties.
4-(4-Acetylthiazol-2-yl)benzoic acid: Contains a benzoic acid moiety instead of phenylpropanoic acid.
Uniqueness: alpha-Methyl-4-(4-acetyl-2-thiazolyl)benzeneacetic acid is unique due to the presence of both the acetyl group and the phenylpropanoic acid moiety. This combination enhances its biological activity and makes it a versatile compound for various applications. The acetyl group can increase the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .
Propiedades
Número CAS |
132483-61-5 |
|---|---|
Fórmula molecular |
C14H13NO3S |
Peso molecular |
275.32 g/mol |
Nombre IUPAC |
2-[4-(4-acetyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H13NO3S/c1-8(14(17)18)10-3-5-11(6-4-10)13-15-12(7-19-13)9(2)16/h3-8H,1-2H3,(H,17,18) |
Clave InChI |
XOWBMGHIENASJU-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)C(=O)C)C(=O)O |
SMILES canónico |
CC(C1=CC=C(C=C1)C2=NC(=CS2)C(=O)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















